molecular formula C16H17N3O5S2 B2771580 methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421500-00-6

methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2771580
CAS RN: 1421500-00-6
M. Wt: 395.45
InChI Key: LKCJNFUDIPCPFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a furan ring, an imidazole ring, a sulfamoyl group, and a carboxylate ester . These groups are common in many biologically active compounds and materials science applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the carboxylate ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as “methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate”, is a complex molecule that likely targets multiple receptors due to its structural components . The indole nucleus, a component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The compound’s interaction with its targets likely involves a variety of mechanisms. The indole nucleus, for instance, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows it to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure and multi-target mode of action. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are likely diverse due to its multi-target mode of action. For example, indole derivatives have been found to have inhibitory activity against influenza A . Additionally, certain derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Future Directions

Future research on this compound could involve exploring its potential applications in medicine or materials science, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

methyl 3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-19-10-11(12-4-3-8-24-12)18-14(19)5-7-17-26(21,22)13-6-9-25-15(13)16(20)23-2/h3-4,6,8-10,17H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCJNFUDIPCPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

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